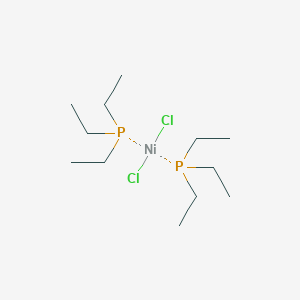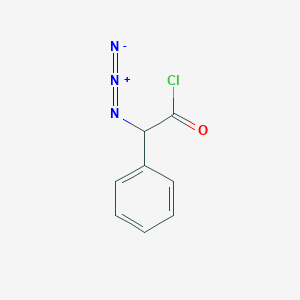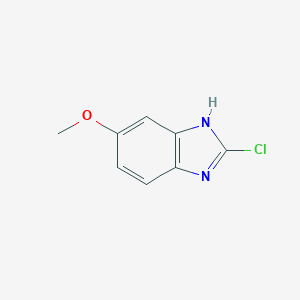
Dichloronickel;triethylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloronickel;triethylphosphane, also known as NiCl2(P(C2H5)3)2, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a nickel-based catalyst that has been used in various chemical reactions, including the synthesis of organic compounds and polymers. In
Mécanisme D'action
The mechanism of action of dichloronickel;triethylphosphane involves the coordination of nickel to the triethylphosphine ligand. The resulting complex is a highly active catalyst that can activate carbon-hydrogen bonds and facilitate various chemical reactions. The triethylphosphine ligand also stabilizes the nickel complex, preventing it from undergoing unwanted side reactions.
Biochemical and Physiological Effects
Dichloronickel;triethylphosphane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also a potential respiratory irritant and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
Dichloronickel;triethylphosphane has several advantages for lab experiments. It is a highly active catalyst that can facilitate various chemical reactions. It is also stable and can be easily synthesized. However, dichloronickel;triethylphosphane has some limitations. It is toxic and can be hazardous to handle. It is also expensive, limiting its use in large-scale reactions.
Orientations Futures
There are several future directions for the research of dichloronickel;triethylphosphane. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of new applications for dichloronickel;triethylphosphane, such as in the synthesis of novel materials and pharmaceuticals. Additionally, the development of safer and less toxic catalysts is an important direction for future research.
Conclusion
In conclusion, dichloronickel;triethylphosphane is a nickel-based catalyst that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly active catalyst that can facilitate various chemical reactions, and it has been used in the synthesis of organic compounds, polymers, and pharmaceutical intermediates. While dichloronickel;triethylphosphane has several advantages for lab experiments, it is also toxic and can be hazardous to handle. There are several future directions for the research of dichloronickel;triethylphosphane, including the development of more efficient and cost-effective synthesis methods and the exploration of new applications.
Méthodes De Synthèse
The synthesis of dichloronickel;triethylphosphane involves the reaction of nickel chloride with triethylphosphine in the presence of a reducing agent. The reducing agent can be sodium borohydride or lithium aluminum hydride. The reaction proceeds in two steps, with the first step involving the reduction of nickel chloride to nickel(II) chloride. In the second step, triethylphosphine reacts with nickel(II) chloride to form dichloronickel;triethylphosphane.
Applications De Recherche Scientifique
Dichloronickel;triethylphosphane has been widely used as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds such as alkenes, alkynes, and dienes. It has also been used in the polymerization of ethylene and propylene. Furthermore, dichloronickel;triethylphosphane has been used in the synthesis of pharmaceutical intermediates, agrochemicals, and fine chemicals.
Propriétés
IUPAC Name |
dichloronickel;triethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIALGQQJESEK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Ni]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2NiP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)









